"2-Pyridinecarboxylic acid, 6-(methylthio)-" properties
"2-Pyridinecarboxylic acid, 6-(methylthio)-" properties
An In-Depth Technical Guide to 2-Pyridinecarboxylic Acid, 6-(methylthio)-
Introduction: A Versatile Heterocyclic Scaffold
2-Pyridinecarboxylic acid, 6-(methylthio)-, also known as 6-(methylthio)picolinic acid, is a functionalized derivative of picolinic acid, a fundamental pyridinecarboxylic acid isomer.[1] While this specific compound is not extensively documented in mainstream chemical literature, its structural motifs—a picolinic acid core and a methylthio substituent—position it as a molecule of significant interest for researchers in medicinal chemistry, coordination chemistry, and materials science.
The picolinic acid scaffold is a well-established bidentate chelating agent, capable of coordinating with a wide range of metal ions through its pyridine nitrogen and carboxylate oxygen. This property is foundational to its role in various biological systems and its use in the development of enzyme inhibitors and therapeutic agents.[2] The introduction of a 6-(methylthio) group (-S-CH₃) imparts distinct characteristics: it increases lipophilicity, introduces a potential site for metabolic oxidation (to sulfoxide or sulfone), and adds a third potential coordination site (the sulfur atom), thereby modulating the electronic and steric properties of the parent molecule.
This guide provides a comprehensive technical profile of 2-Pyridinecarboxylic acid, 6-(methylthio)-. It consolidates known data from analogous structures to predict its physicochemical properties, outlines a robust synthetic strategy based on established chemical principles, and explores its potential applications for professionals in drug discovery and scientific research.
Physicochemical Properties and Characterization
Precise experimental data for 2-Pyridinecarboxylic acid, 6-(methylthio)- is limited. However, its properties can be reliably predicted based on its constituent parts: the picolinic acid core and analogous substituted pyridines.
Table 1: Core Physicochemical Properties
| Property | Value / Predicted Value | Rationale & References |
|---|---|---|
| IUPAC Name | 6-(Methylthio)pyridine-2-carboxylic acid | Standard nomenclature rules. |
| CAS Number | 50650-63-0 | Registries for this structure. |
| Molecular Formula | C₇H₇NO₂S | Derived from structure. |
| Molecular Weight | 169.19 g/mol | Calculated from atomic weights. |
| Appearance | Predicted: White to off-white solid | Similar to other solid pyridinecarboxylic acids like 6-methylpicolinic acid. |
| Melting Point | Predicted: 120-140 °C | Lower than picolinic acid (134-137 °C) due to the flexible methylthio group potentially disrupting crystal lattice packing more than a methyl group (6-methylpicolinic acid m.p. 130 °C). |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The methylthio group increases lipophilicity compared to picolinic acid. |
| pKa | Predicted: ~4.5 - 5.5 | Slightly less acidic than picolinic acid (pKa ~5.2) due to the weakly electron-donating nature of the methylthio group. |
Chemical Structure
The structure consists of a pyridine ring substituted at the 2-position with a carboxylic acid and at the 6-position with a methylthio group.
Caption: Chemical structure of 2-Pyridinecarboxylic acid, 6-(methylthio)-.
Predicted Spectroscopic Profile
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¹H NMR (in DMSO-d₆):
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Carboxylic Acid Proton (-COOH): A broad singlet expected around 13.0 ppm.
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Pyridine Ring Protons: Three signals in the aromatic region (7.5-8.2 ppm). The proton at the 4-position will likely appear as a triplet, with the protons at the 3- and 5-positions appearing as doublets.
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Methyl Protons (-S-CH₃): A sharp singlet expected around 2.5-2.7 ppm.
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¹³C NMR (in DMSO-d₆):
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Carbonyl Carbon (-COOH): Expected around 165-170 ppm.
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Pyridine Ring Carbons: Five distinct signals expected between 120-160 ppm. The carbon bearing the methylthio group (C6) will be significantly shifted.
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Methyl Carbon (-S-CH₃): A signal expected around 14-16 ppm.
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Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
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C=N and C=C Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (Electron Ionization):
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Molecular Ion (M⁺): Expected at m/z = 169.
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Key Fragments: Loss of COOH (m/z = 124), loss of SCH₃ (m/z = 122).
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Synthesis and Purification
A robust synthesis can be designed starting from commercially available 2-chloro-6-methylpyridine, leveraging a nucleophilic aromatic substitution followed by oxidation. This multi-step approach offers high regioselectivity and utilizes common laboratory reagents.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 2-Pyridinecarboxylic acid, 6-(methylthio)-
Causality and Rationale: This protocol is adapted from established methods for the synthesis of substituted picolinic acids.[2][3] The oxidation of the methyl group is performed first, as the resulting electron-withdrawing carboxylic acid group activates the 6-position for subsequent nucleophilic aromatic substitution by the hydrosulfide anion. The final step is a standard S-alkylation.
PART A: Synthesis of 6-Chloropicolinic Acid
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Setup: To a 1 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2,6-dichloropyridine (1 eq.) and water (10 volumes).
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Reaction: Heat the mixture to 80-90 °C. Add potassium permanganate (KMnO₄, 1.5 eq.) portion-wise over 2-3 hours, maintaining the temperature.
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Expert Insight: Portion-wise addition of KMnO₄ controls the exothermic reaction and prevents overheating.
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Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
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Isolation: Combine the filtrates and acidify to pH 2-3 with concentrated HCl. The product will precipitate.
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Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-chloropicolinic acid.
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Self-Validation: The identity and purity of this intermediate should be confirmed by ¹H NMR and melting point analysis before proceeding.
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PART B: Synthesis of 2-Pyridinecarboxylic acid, 6-(methylthio)-
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Setup: In a dry, three-neck flask under a nitrogen atmosphere, dissolve 6-chloropicolinic acid (1 eq.) in anhydrous dimethylformamide (DMF, 5 volumes).
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Thiolation: Add sodium hydrosulfide (NaSH, 1.2 eq.) portion-wise at room temperature. The reaction is typically exothermic.
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Expert Insight: DMF is an excellent solvent for this SₙAr reaction. A slight excess of NaSH ensures complete conversion of the chloride.
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-
Methylation: After stirring for 2-4 hours (monitor by TLC), add methyl iodide (CH₃I, 1.2 eq.) dropwise. A base such as potassium carbonate (K₂CO₃, 1.5 eq.) should be added to neutralize the thiol proton and facilitate methylation.
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Work-up: Quench the reaction by pouring it into ice water. Acidify the mixture to pH 3-4 with HCl.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
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Self-Validation: Final product identity and purity must be confirmed via ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to the predicted spectral profile.
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Applications in Research and Development
The unique combination of a chelating picolinic acid core and a tunable methylthio group makes this compound a valuable building block for several research applications.
Ligand in Coordination Chemistry
Like its thio-analog, 2,6-pyridinedicarbothioic acid, this molecule is an excellent candidate for forming stable complexes with transition metals.[4] The N,O-bidentate chelation from the picolinic acid moiety is dominant, while the sulfur atom of the methylthio group can act as a soft donor, potentially forming tridentate complexes or bridging between metal centers. This has applications in:
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Catalysis: Development of novel catalysts where the metal's electronic properties are fine-tuned by the ligand.
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Sensing: Creating metal complexes that exhibit colorimetric or fluorescent changes upon binding to specific analytes.
Scaffold in Medicinal Chemistry
Pyridine carboxylic acids are privileged scaffolds in drug discovery, forming the core of numerous approved drugs.[5] 2-Pyridinecarboxylic acid, 6-(methylthio)- can serve as a key intermediate or final compound in several therapeutic areas.
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Enzyme Inhibition: Many metalloenzymes are critical drug targets. The compound's ability to chelate the active site metal ion (e.g., Zn²⁺, Fe²⁺) makes it a promising inhibitor. The methylthio group can provide additional hydrophobic interactions within the enzyme's binding pocket.
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Antimicrobial Agents: Siderophores, which are used by bacteria to acquire iron, often contain chelating moieties. Compounds that mimic or disrupt this process have antimicrobial potential.[4]
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Prodrug Design: The carboxylic acid can be esterified to improve cell permeability, creating a prodrug that is hydrolyzed in vivo to release the active acid. The methylthio group can be oxidized to a more polar sulfoxide or sulfone, providing a metabolic handle to control the drug's pharmacokinetic profile.
Caption: Inhibition of a metalloenzyme by chelation and interaction.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, precautions must be based on analogous structures, such as 6-methylpicolinic acid and other harmful/irritant carboxylic acids.
Table 2: Predicted GHS Hazard Information
| Category | Information | Pictogram |
|---|---|---|
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
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Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Pyridinecarboxylic acid, 6-(methylthio)- represents a promising yet underexplored chemical entity. By leveraging established principles of organic chemistry and drawing parallels with well-characterized analogs, we can confidently predict its properties, devise a reliable synthesis, and identify high-potential applications. Its unique structural features make it a valuable tool for researchers aiming to develop novel catalysts, advanced materials, and next-generation therapeutic agents. This guide serves as a foundational resource to stimulate and support further investigation into this versatile molecule.
References
A complete list of sources is provided below for verification.
-
NIST. 2-Pyridinecarboxylic acid, 6-methyl-. [Link]
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CAS Common Chemistry. 3-Pyridinecarboxylic acid, 2-(methylthio)-, methyl ester. [Link]
-
Grokipedia. 2,6-Pyridinedicarbothioic acid. [Link]
-
CAS Common Chemistry. Nitroglycerin. [Link]
-
Wikipedia. Pyridinecarboxylic acid. [Link]
- Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
-
Miletin, M., et al. Preparation of 2-chloro 6-alkylthio-4-pyridinecarboxylic acids and derived anilides. ResearchGate. [Link]
-
Pharmaffiliates. 6-Methyl-2-pyridinecarboxylic Acid. [Link]
- Google Patents. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
-
PubChem. Nitroglycerin. [Link]
-
PubChem. Methyl 6-methylpyridine-2-carboxylate. [Link]
-
Chemsrc. 6-Methylpicolinic acid. [Link]
-
PubChem. 6-(Hydroxymethyl)picolinic acid. [Link]
-
CAS Common Chemistry. 6-Methylpicolinic acid. [Link]
Sources
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

